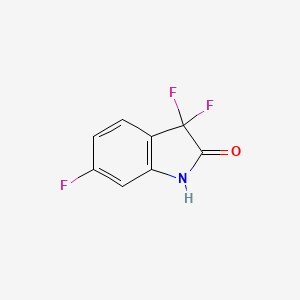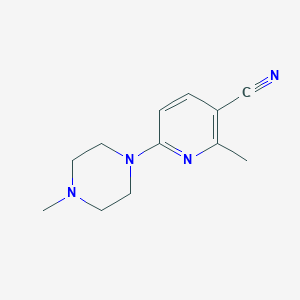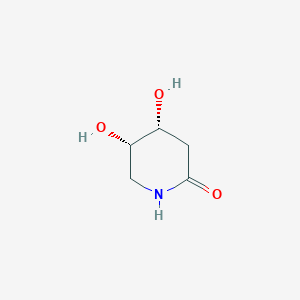
(4R,5S)-4,5-Dihydroxypiperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5S)-4,5-Dihydroxypiperidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. The presence of hydroxyl groups at the 4 and 5 positions of the piperidin-2-one ring makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4R,5S)-4,5-Dihydroxypiperidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a diketone or an epoxide, using chiral reducing agents. For example, the reduction of a diketone with a chiral borane complex can yield the desired dihydroxypiperidinone with high enantioselectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes often utilize chiral catalysts to achieve the desired stereochemistry. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions: (4R,5S)-4,5-Dihydroxypiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups present in the molecule make it susceptible to oxidation reactions, leading to the formation of corresponding ketones or aldehydes. Reduction reactions can further modify the compound to yield different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions. Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions typically yield ketones or aldehydes, while reduction reactions can produce various alcohols or amines. Substitution reactions can introduce different functional groups into the molecule, leading to a wide range of derivatives .
科学研究应用
(4R,5S)-4,5-Dihydroxypiperidin-2-one has numerous applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and natural products. In biology, it is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors. In medicine, derivatives of this compound have shown potential as therapeutic agents for various diseases .
作用机制
The mechanism of action of (4R,5S)-4,5-Dihydroxypiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups in the molecule can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting various biological processes.
相似化合物的比较
Similar Compounds: Similar compounds to (4R,5S)-4,5-Dihydroxypiperidin-2-one include other dihydroxypiperidinones and piperidine derivatives. Examples include (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol and (4R,5S)-dethiobiotin .
Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and the presence of hydroxyl groups at the 4 and 5 positions. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C5H9NO3 |
|---|---|
分子量 |
131.13 g/mol |
IUPAC 名称 |
(4R,5S)-4,5-dihydroxypiperidin-2-one |
InChI |
InChI=1S/C5H9NO3/c7-3-1-5(9)6-2-4(3)8/h3-4,7-8H,1-2H2,(H,6,9)/t3-,4+/m1/s1 |
InChI 键 |
RJRCRXCFFUVWAN-DMTCNVIQSA-N |
手性 SMILES |
C1[C@H]([C@H](CNC1=O)O)O |
规范 SMILES |
C1C(C(CNC1=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


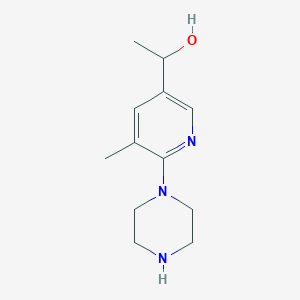
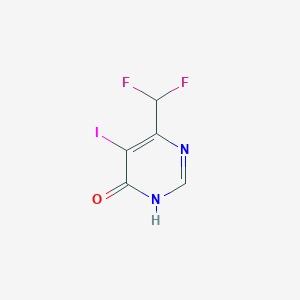
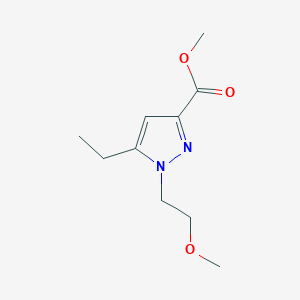
![N-Methylbenzo[b]thiophen-3-amine](/img/structure/B11794313.png)
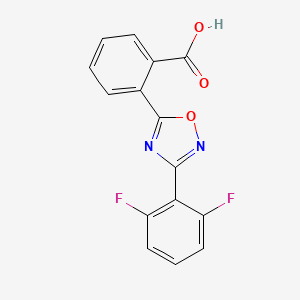

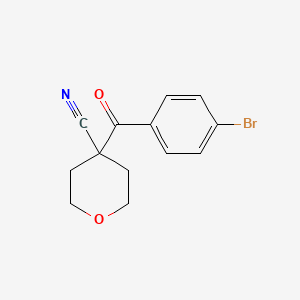



![Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate](/img/structure/B11794353.png)
